(2-Mercaptophenyl)boronic acid is an organoboron compound characterized by its molecular formula . It features a boronic acid group (-B(OH)₂) and a mercapto group (-SH) attached to a phenyl ring. This compound is significant in various chemical reactions, particularly in the formation of carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction, which is a widely utilized method in organic synthesis.
The synthesis of (2-Mercaptophenyl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate. This reaction is generally performed at low temperatures to minimize over-alkylation, which can lead to the formation of undesirable byproducts like borinic esters instead of boronic esters. The purification of the final product may involve recrystallization or chromatography to achieve high purity levels .
The molecular structure of (2-Mercaptophenyl)boronic acid consists of a phenyl ring substituted with both a mercapto group and a boronic acid group. The boron atom exhibits a trigonal planar geometry, typical of boronic acids, allowing for effective participation in chemical reactions. X-ray crystallography studies have shown that the bond angles around the boron atom are approximately 120 degrees, consistent with sp² hybridization .
(2-Mercaptophenyl)boronic acid participates in various chemical reactions:
The primary mechanism of action for (2-Mercaptophenyl)boronic acid involves its role in the Suzuki–Miyaura cross-coupling reaction. In this process, the compound undergoes transmetalation where it interacts with an aryl halide in the presence of a palladium catalyst. The reaction environment, including pH and temperature, significantly influences the efficiency of bond formation. The result is the generation of new carbon-carbon bonds essential for synthesizing complex organic molecules .
(2-Mercaptophenyl)boronic acid finds extensive applications across several fields:
Transition metal catalysis enables precise functionalization of boronic acid derivatives, including (2-mercaptophenyl)boronic acid. Palladium-catalyzed Suzuki-Miyaura borylation is particularly effective for introducing boronic acid groups onto halogenated thiophenol scaffolds. Key innovations include the use of lipophilic hindered bases (e.g., potassium 2-ethylhexanoate) to mitigate acetate anion inhibition in Pd-catalyzed systems, achieving >90% yield for aryl bromides at 35°C with low catalyst loading [1]. For electron-rich or sterically hindered substrates, rhodium catalysts exhibit superior C–I bond selectivity under mild conditions, enabling borylation of ortho-substituted aryl iodides without competing protodeboronation [1]. Recent advances leverage photoredox/Ni dual catalysis for sp²-sp³ cross-coupling, allowing chemoselective modification of boronic acid-functionalized scaffolds in the presence of unprotected boronate esters [8].
Table 1: Catalytic Systems for Boronic Acid Installation
Catalyst System | Substrate Scope | Yield Range | Key Advantage |
---|---|---|---|
Pd/SPhos/2-ethylhexanoate | Aryl bromides | 85–95% | Low-temperature efficiency |
Rh(cod)₂OTf/dtbpy | Aryl iodides (ortho-substituted) | 70–88% | C–I bond selectivity |
Ni/Ir photoredox | Sp³-organotrifluoroborates | 65–76% | Orthogonal reactivity with boronic acids |
Directed ortho-metalation (DoM) exploits the coordinating ability of protected thiol groups to achieve regioselective boronic acid installation. Unprotected 2-bromothiophenol undergoes competitive side reactions during metallation due to thiolate coordination, necessitating protection before lithiation [2]. The TBDMS-thioether group (–S-TBDMS) serves as a robust directing group, enabling n-BuLi-mediated lithiation at –78°C followed by triisopropyl borate quenching to afford 2-(TBDMS-thio)phenylboronic acid in 77% yield [2] [9]. Crucially, the bulkiness of TBDMS minimizes ortho-lithiation interference, while subsequent deprotection with trifluoroacetic acid cleanly delivers (2-mercaptophenyl)boronic acid without boronic acid degradation [2]. Alternative protectants like tetrahydropyranyl (THP) or trityl groups suffer from incomplete deprotection or boronic acid instability [2].
Orthogonal protection of thiol and boronic acid functionalities is essential for synthetic flexibility:
Table 2: Protective Group Performance
Functional Group | Protectant | Deprotection Method | Compatibility |
---|---|---|---|
Thiol | TBDMS | TFA | Stable to n-BuLi, B(OR)₃ |
Thiol | TAM | o-NO₂C₆H₄SCl / NaBH₄ | Limited (low yield) |
Boronic acid | DPED ester | Acid hydrolysis | Tolerant of S-alkylation |
Boronic acid | Benzoxaborole | Hydrolysis | Acid/base-sensitive steps |
Microwave irradiation dramatically accelerates key steps in (2-mercaptophenyl)boronic acid derivatization. SAM formation kinetics on gold surfaces improve 20-fold under microwave irradiation (50 seconds vs. 18 hours conventionally), enabling rapid fabrication of boronic acid-functionalized SERS probes [4]. Solvent-free mechanochemical borylation via ball milling achieves 89% yield in Suzuki couplings using Pd/CeO₂ nanocomposites, eliminating solvent waste [1]. For late-stage functionalization, microwave-enhanced Suzuki coupling between halogenated phenylboronic acids and γ-hexachlorocyclohexane (HCH) occurs within minutes, facilitating pesticide-sensor fabrication [10].
Scalable production balances efficiency with environmental impact:
Table 3: Green Synthesis Techniques
Method | Reaction Type | Throughput/Sustainability | Yield |
---|---|---|---|
Continuous flow | Hal/Li exchange | 60 g/h; reduced cryogenic needs | >90% |
Micellar catalysis (H₂O) | Suzuki borylation | Recycled aqueous phase | 88–94% |
Solvent-free milling | B₂pin₂ borylation | 6 recycles; E-factor < 2 | 85–89% |
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